Cas no 2228180-26-3 (methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate)

Methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate is a fluorinated nitroaromatic ester with a hydroxyl-functionalized propanoate side chain. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-withdrawing (fluoro, nitro) and electron-donating (hydroxy) groups enables selective functionalization, facilitating further derivatization. Its ester moiety enhances solubility in organic solvents, simplifying purification and handling. The fluorine substituent can improve metabolic stability in bioactive molecules, while the nitro group offers potential for reduction to amines or other nitrogen-containing functionalities. This compound is typically handled under controlled conditions due to its nitroaromatic nature.
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate structure
2228180-26-3 structure
Product name:methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
CAS No:2228180-26-3
MF:C10H10FNO5
Molecular Weight:243.188506603241
CID:5979062
PubChem ID:165628056

methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
    • EN300-1793370
    • 2228180-26-3
    • インチ: 1S/C10H10FNO5/c1-17-10(14)5-9(13)7-4-6(11)2-3-8(7)12(15)16/h2-4,9,13H,5H2,1H3
    • InChIKey: WALYVZZZHQLLSJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C(CC(=O)OC)O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 243.05430058g/mol
  • 同位素质量: 243.05430058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.4Ų
  • XLogP3: 0.8

methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1793370-10.0g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
10g
$4421.0 2023-06-03
Enamine
EN300-1793370-5g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
5g
$2981.0 2023-09-19
Enamine
EN300-1793370-1g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
1g
$1029.0 2023-09-19
Enamine
EN300-1793370-1.0g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
1g
$1029.0 2023-06-03
Enamine
EN300-1793370-5.0g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
5g
$2981.0 2023-06-03
Enamine
EN300-1793370-0.05g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
0.05g
$864.0 2023-09-19
Enamine
EN300-1793370-0.1g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
0.1g
$904.0 2023-09-19
Enamine
EN300-1793370-0.5g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
0.5g
$987.0 2023-09-19
Enamine
EN300-1793370-10g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
10g
$4421.0 2023-09-19
Enamine
EN300-1793370-2.5g
methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate
2228180-26-3
2.5g
$2014.0 2023-09-19

methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate 関連文献

methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoateに関する追加情報

Research Brief on Methyl 3-(5-Fluoro-2-Nitrophenyl)-3-Hydroxypropanoate (CAS: 2228180-26-3)

Methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate (CAS: 2228180-26-3) is a synthetic intermediate of growing interest in the pharmaceutical and chemical biology fields. Recent studies have highlighted its potential as a key building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory compounds. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological relevance, and emerging research trends.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate as a precursor in the synthesis of selective JAK2 inhibitors. The compound's nitro and hydroxy functional groups were strategically leveraged to achieve high regioselectivity in subsequent cyclization reactions, yielding potent inhibitors with IC50 values in the low nanomolar range. This work underscores the molecule's versatility in medicinal chemistry applications.

Structural analysis of methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate reveals interesting conformational properties that may contribute to its biological activity. Nuclear magnetic resonance (NMR) studies indicate that the compound exists predominantly in a folded conformation in solution, with intramolecular hydrogen bonding between the hydroxy group and nitro oxygen. This structural feature has been exploited in recent drug design efforts to create constrained analogs with improved pharmacokinetic profiles.

In the field of chemical biology, researchers have utilized 2228180-26-3 as a photoaffinity labeling probe to study protein-ligand interactions. The nitro group serves as an effective photoreactive moiety, while the ester functionality allows for subsequent bioconjugation. A 2024 ACS Chemical Biology publication detailed its successful application in mapping the binding sites of several metabolic enzymes, providing valuable structural insights for inhibitor development.

The compound's safety profile and metabolic fate have also been investigated in recent preclinical studies. In vitro metabolism studies using human liver microsomes indicate that methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate undergoes rapid ester hydrolysis followed by reduction of the nitro group. These findings have important implications for its use in drug discovery, particularly in lead optimization stages where metabolic stability is a critical consideration.

Emerging synthetic methodologies have expanded the accessibility of 2228180-26-3. A 2023 Organic Process Research & Development report described a continuous flow synthesis approach that improves yield (85%) and purity (>99%) while reducing hazardous waste generation compared to traditional batch methods. This advancement addresses growing concerns about sustainable chemical production in the pharmaceutical industry.

Future research directions for methyl 3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoate appear promising. Several research groups are exploring its incorporation into PROTAC (proteolysis targeting chimera) molecules, leveraging its structural features to facilitate ternary complex formation between target proteins and E3 ubiquitin ligases. Additionally, its potential as a fragment in fragment-based drug discovery continues to be investigated, particularly for challenging targets in oncology and inflammatory diseases.

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